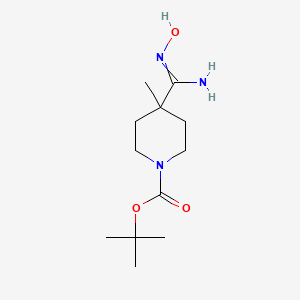
tert-butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate: is a chemical compound with a molecular formula of C12H23N3O3 and a molecular weight of 257.33 g/mol
Preparation Methods
The synthesis of tert-butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate involves the reaction of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate with hydroxylamine hydrochloride in the presence of sodium carbonate at reflux temperature with methanol for 5 hours . This method provides a straightforward route to obtain the desired compound with high purity.
Chemical Reactions Analysis
tert-Butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
tert-Butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate has significant potential in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(N-hydroxycarbamimidoyl)piperazine-1-carboxylate: Similar structure but different functional groups.
tert-Butyl 4-(N-hydroxycarbamimidoyl)phenylcarbamate: Contains a phenyl group instead of a piperidine ring.
tert-Butyl 4-(N-hydroxycarbamimidoyl)piperidine-1-carboxylate: Similar structure but different substituents
Properties
Molecular Formula |
C12H23N3O3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)15-7-5-12(4,6-8-15)9(13)14-17/h17H,5-8H2,1-4H3,(H2,13,14) |
InChI Key |
YQEGIUFPIJUWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















